(3R)-oxan-3-ylmethanol

Chiral Synthesis Stereochemistry Enantiomeric Purity

(3R)-oxan-3-ylmethanol (CAS 1391730-55-4), also referred to as (R)-(tetrahydro-2H-pyran-3-yl)methanol, is a chiral, six-membered cyclic ether building block with a defined (R)-stereochemical configuration at the C3 position. The compound, with a molecular formula of C6H12O2 and a molecular weight of 116.16 g/mol, possesses a single stereocenter that imparts a distinct three-dimensional spatial orientation.

Molecular Formula C6H12O2
Molecular Weight 116.16
CAS No. 1391730-55-4
Cat. No. B2923684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-oxan-3-ylmethanol
CAS1391730-55-4
Molecular FormulaC6H12O2
Molecular Weight116.16
Structural Identifiers
SMILESC1CC(COC1)CO
InChIInChI=1S/C6H12O2/c7-4-6-2-1-3-8-5-6/h6-7H,1-5H2/t6-/m1/s1
InChIKeyVFTQJKSRDCKVQA-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(3R)-oxan-3-ylmethanol CAS 1391730-55-4: Chiral Tetrahydropyran Methanol Building Block for Asymmetric Synthesis


(3R)-oxan-3-ylmethanol (CAS 1391730-55-4), also referred to as (R)-(tetrahydro-2H-pyran-3-yl)methanol, is a chiral, six-membered cyclic ether building block with a defined (R)-stereochemical configuration at the C3 position . The compound, with a molecular formula of C6H12O2 and a molecular weight of 116.16 g/mol, possesses a single stereocenter that imparts a distinct three-dimensional spatial orientation . This stereochemical identity is fundamental for applications in asymmetric synthesis, chiral auxiliary development, and the construction of stereochemically precise pharmaceutical intermediates, where the spatial arrangement of atoms critically influences molecular recognition and biological activity .

Why Generic Substitution Fails: (3R)-oxan-3-ylmethanol CAS 1391730-55-4 vs. Racemic and Enantiomeric Alternatives


Direct substitution of (3R)-oxan-3-ylmethanol with its racemic mixture (CAS 14774-36-8) or the (3S)-enantiomer (CAS 1123786-69-5) is not scientifically valid in stereosensitive applications . Chiral recognition, a cornerstone of drug-receptor interactions, enzyme catalysis, and asymmetric synthesis, dictates that enantiomers often exhibit profoundly different biological activities, pharmacokinetic profiles, or synthetic utility [1]. For instance, while a racemic mixture offers a 1:1 blend of both enantiomers, it inherently contains 50% of the undesired stereoisomer, which can act as an inert impurity, an antagonist, or a source of off-target effects, thereby confounding structure-activity relationship (SAR) studies and compromising the purity of downstream chiral products . Procurement of the incorrect stereoisomer invalidates experimental reproducibility in stereochemically defined systems.

(3R)-oxan-3-ylmethanol CAS 1391730-55-4: Quantified Differentiation and Procurement Decision Data


Absolute Stereochemical Configuration: The (R)-Enantiomer's Definitive Identity vs. Racemic and (S)-Forms

The (3R)-oxan-3-ylmethanol compound (CAS 1391730-55-4) is the defined (R)-enantiomer with a specific optical rotation and a unique InChIKey of VFTQJKSRDCKVQA-ZCFIWIBFSA-N, which is stereochemically distinct from the racemic mixture (InChIKey: VFTQJKSRDCKVQA-UHFFFAOYSA-N) and the (3S)-enantiomer (CAS 1123786-69-5, InChIKey: VFTQJKSRDCKVQA-LURJTMIESA-N) . This stereochemical specification is not a minor detail but a categorical difference that determines the compound's behavior in all chiral environments .

Chiral Synthesis Stereochemistry Enantiomeric Purity

Enantiomeric Excess (ee) Specification: A Prerequisite for Asymmetric Synthesis Reproducibility

Commercially sourced (3R)-oxan-3-ylmethanol (CAS 1391730-55-4) is typically provided with a defined purity of ≥95% or ≥98%, which includes a specification for enantiomeric excess (ee) . In contrast, the racemic mixture (CAS 14774-36-8) is, by definition, a 1:1 mixture of both enantiomers (0% ee) [1]. For applications such as chiral auxiliary incorporation or the synthesis of enantiopure drug candidates, an ee of >98% is often a baseline requirement to avoid the generation of diastereomeric impurities that are costly and time-consuming to separate [2].

Chiral Chromatography Asymmetric Synthesis Quality Control

Procurement and Cost Differential: Chiral (R)-Enantiomer vs. Racemate Availability

The (3R)-oxan-3-ylmethanol (CAS 1391730-55-4) is a specialized chiral intermediate, and its market availability and pricing structure differ significantly from the widely available and less expensive racemic mixture (CAS 14774-36-8) . For example, the (3R)-enantiomer is available from suppliers like Fluorochem at a premium (e.g., £1071.00 for 250 mg), reflecting the added cost of asymmetric synthesis or chiral resolution, whereas the racemic mixture is a commodity chemical available at a much lower cost per gram . This cost differential is a critical procurement consideration, as using the racemic mixture in a chiral application results in significant waste of material and labor during purification, which often far exceeds the initial purchase price difference [1].

Procurement Cost Analysis Commercial Availability

(3R)-oxan-3-ylmethanol CAS 1391730-55-4: High-Value Application Scenarios Supported by Evidence


Synthesis of Stereochemically Defined Pharmaceutical Intermediates

This compound is ideally suited as a chiral building block in the synthesis of drug candidates that incorporate a tetrahydropyran moiety. The (R)-configuration is critical for replicating the three-dimensional shape required for target binding, as demonstrated by the distinct InChIKeys and the fundamental difference in enantiomeric purity versus racemic alternatives [1].

Development and Validation of Chiral Chromatographic Methods

The compound serves as a well-defined, high-purity (≥95%) chiral standard for calibrating and validating chiral HPLC or SFC methods. Its use ensures accurate determination of enantiomeric excess in reaction mixtures, which is essential for process development in asymmetric synthesis .

Asymmetric Catalysis and Chiral Auxiliary Research

In academic and industrial labs developing new asymmetric catalysts or chiral auxiliaries, the (R)-enantiomer provides a stereochemically pure starting material. This allows researchers to isolate the effect of their catalyst without the confounding influence of a racemic background, leading to more definitive and publishable results .

Structure-Activity Relationship (SAR) Studies of Chiral Targets

For medicinal chemistry programs targeting enzymes or receptors with a well-defined chiral binding pocket, using the (R)-enantiomer is mandatory. Substituting the racemic mixture would provide misleading SAR data, as the inactive (S)-enantiomer could mask or antagonize the activity of the (R)-form, potentially leading to the dismissal of a viable chemical series [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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